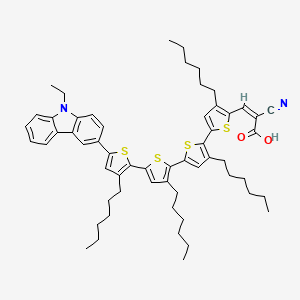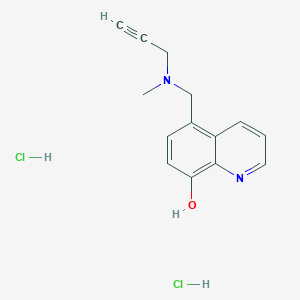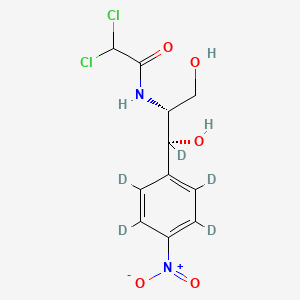
3-(Propan-2-yl)azetidine hydrochloride
Overview
Description
3-(Propan-2-yl)azetidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a propan-2-yl group attached to the azetidine ring. It is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Azetidinone Derivatives: One common synthetic route involves the reduction of azetidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF (tetrahydrofuran) as solvents.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions that involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product is obtained with high yield and purity. The choice of synthetic route depends on factors such as cost, availability of reagents, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols or ketones, depending on the specific oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the propan-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3), potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong bases such as potassium tert-butoxide (KOtBu) and nucleophiles like halides (e.g., iodide, bromide) are employed.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted azetidines depending on the nucleophile used.
Mechanism of Action
Target of Action
It is suggested that this compound may have a neuroprotective effect, implying that its targets could be related to the central nervous system .
Mode of Action
The exact mode of action of 3-(Propan-2-yl)azetidine hydrochloride remains unclear . It is suggested that the compound may interact with its targets to modulate inflammation, scavenge free radicals, ameliorate oxidative stress, and improve the energy metabolism of the brain .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been observed to upregulate superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, and cytochrome c oxidase. It also downregulates inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metalloproteinase-3 (MMP-3) . These changes suggest a potential anti-inflammatory and antioxidant role of the compound .
Result of Action
The compound has been observed to significantly improve neurological deficits and brain edema, and suppress ischemia/reperfusion (I/R)-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress .
Scientific Research Applications
3-(Propan-2-yl)azetidine hydrochloride is utilized in various scientific research fields due to its unique chemical structure and reactivity:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
3-(Propan-2-yl)azetidine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Azetidine: The parent compound without the propan-2-yl group.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle.
Uniqueness: The presence of the propan-2-yl group on the azetidine ring provides this compound with distinct chemical and physical properties compared to its analogs. This modification can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-propan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMYOLGVIVGJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-42-3 | |
| Record name | 3-(propan-2-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
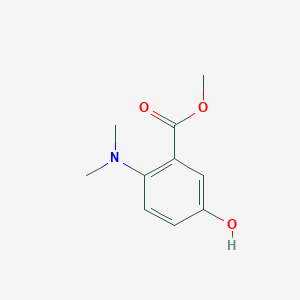
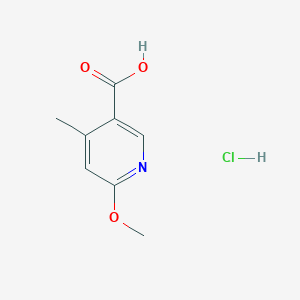
![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)
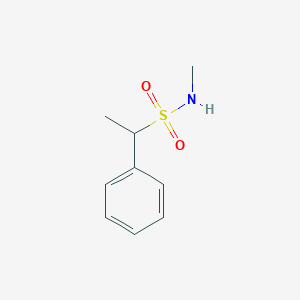

![dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride](/img/structure/B1429900.png)
